1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one
Description
1-[6-(4-Methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one (CAS: 478064-80-1) is a pyridine-based ethanone derivative with a molecular weight of 257.28 g/mol. The compound features a 2-methylpyridin-3-yl core substituted at the 6-position with a 4-methoxyphenoxy group and an acetyl moiety at the 1-position. It is commercially available for laboratory use, with purity listed as "tech" grade, though detailed physicochemical properties (e.g., melting point, solubility) remain unspecified in available sources .
Structure
3D Structure
Properties
IUPAC Name |
1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-14(11(2)17)8-9-15(16-10)19-13-6-4-12(18-3)5-7-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDHTIPBRJMRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one typically involves the reaction of 4-methoxyphenol with 2-methyl-3-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating automated systems for monitoring and controlling reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : The compound serves as a lead structure for developing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy against various diseases.
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines, including breast and prostate cancers. For example, in studies, it showed an IC50 value of less than 100 µM against MDA-MB-231 cells, indicating moderate activity.
2. Enzyme Inhibition Studies
- The compound has been investigated for its potential to inhibit specific enzymes such as monoamine oxidase (MAO). In vitro studies suggest that it may possess antidepressant properties by modulating neurotransmitter levels through MAO inhibition.
3. Antimicrobial Properties
- Preliminary studies have demonstrated the antibacterial and antifungal activities of related compounds. The structure–activity relationship (SAR) indicates that modifications in the substituents can lead to varying degrees of microbial inhibition.
Case Studies
Study on Anticancer Activity
A series of experiments were conducted to evaluate the cytotoxic effects of 1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one on various human cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
MAO Inhibition Study
In another study, several methoxypyridine derivatives were screened for their ability to inhibit MAO-A and MAO-B. The compound exhibited an IC50 value comparable to established inhibitors, highlighting its potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Replacement of the 4-methoxyphenoxy group (electron-donating) with a 4-chlorophenyl group (electron-withdrawing) reduces molecular weight by ~11.57 g/mol and may alter solubility and reactivity .
- Functional Group Impact : The urea derivative (Compound 83) exhibits significantly higher molecular weight and polarity, correlating with its anticancer activity . In contrast, the methylsulfonyl analog’s sulfone group enhances metabolic stability, a critical factor in drug design .
Anticancer Activity
- Pyridine-Urea Derivatives : Compound 83, a urea-linked analog, demonstrated potent inhibition of the MCF-7 breast cancer cell line (IC₅₀ = 7.2 μM), attributed to hydrogen bonding with cellular targets via the urea moiety .
- Fluorescent Derivatives: 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one, while structurally distinct, showed dual antimicrobial (MIC = 12.5–25 μg/mL against S. aureus) and antioxidant (IC₅₀ = 18.7 μM in DPPH assay) properties, highlighting the role of fused heterocycles in multifunctional activity .
Inhibitor Potency
Biological Activity
1-[6-(4-methoxyphenoxy)-2-methylpyridin-3-yl]ethan-1-one, identified by its CAS number 478064-80-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, with a molecular weight of 257.29 g/mol. The compound features a pyridine ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 478064-80-1 |
| Molecular Formula | CHNO |
| Molecular Weight | 257.29 g/mol |
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects primarily through the induction of apoptosis and disruption of mitochondrial function.
In a study involving LNCaP prostate cancer cells, compounds similar to this structure were shown to significantly reduce mitochondrial membrane potential (MMP), leading to increased cell death rates. The mechanism appears to involve mitochondrial fragmentation and metabolic disturbance, which are critical for cancer cell survival .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Mitochondrial Dysfunction : The compound induces mitochondrial dysfunction, leading to apoptosis in cancer cells.
- Cytokine Inhibition : It modulates inflammatory pathways by inhibiting cytokine production.
- Antimicrobial Action : The presence of the methoxyphenoxy group enhances its interaction with microbial membranes.
Case Study 1: Anticancer Activity
In a controlled study, derivatives similar to this compound were tested on MDA-MB-231 breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G0/G1 phase cells, indicating apoptosis .
Case Study 2: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects involved treating RAW 264.7 macrophages with the compound and assessing cytokine levels post-treatment. Results indicated a marked decrease in TNF-alpha and IL-6 production, supporting its potential use in inflammatory conditions .
Q & A
Q. Key Steps :
- Cyclization : Formation of the pyridine ring via nucleophilic addition and dehydration.
- Catalysis : Ammonium acetate facilitates imine formation and cyclization.
- Purification : Use of gradient elution to isolate the product.
How is the structure of this compound confirmed experimentally?
Basic Research Question
Structural confirmation relies on spectroscopic methods:
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, aromatic C-H stretches).
- NMR :
- ¹H-NMR : Signals for methoxy groups (~δ 3.8 ppm) and pyridine protons (δ 6.5–8.5 ppm).
- ¹³C-NMR : Carbonyl carbon at ~δ 195 ppm.
- Mass Spectrometry : Molecular ion peak (M⁺) matching the theoretical molecular weight .
Validation : Compare spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities.
What methodologies are used to evaluate the biological activity of this compound?
Advanced Research Question
In vitro assays :
- Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results are reported as % inhibition relative to ascorbic acid (e.g., 79.05% activity for a bromophenyl derivative) .
- Antimicrobial Testing : Disk diffusion against Staphylococcus aureus and Escherichia coli (zone of inhibition measured in mm).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer cells), with IC₅₀ values calculated .
Q. Computational Methods :
- Molecular Docking : Py-Rx and BIOVIA Discovery Studio assess binding affinity to target proteins (e.g., enzymes or receptors).
- ADMET Prediction : SwissADME or PreADMET for pharmacokinetic profiling .
How can researchers resolve contradictions in biological activity data across structural analogs?
Advanced Research Question
Discrepancies in activity (e.g., antioxidant efficacy ranging from 17.55% to 79.05% ) can arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance radical scavenging vs. electron-donating groups (e.g., OCH₃).
- Steric Hindrance : Bulky substituents may reduce binding to active sites.
Q. Methodological Approach :
SAR Analysis : Correlate substituent type/position with activity using regression models.
Crystallography : Resolve 3D structures (e.g., X-ray diffraction) to identify steric clashes .
Dynamics Simulations : MD simulations to assess conformational flexibility and binding stability.
What strategies optimize reaction yields during synthesis?
Advanced Research Question
Yield optimization involves:
- Catalyst Screening : Testing bases (e.g., K₂CO₃) or acids (e.g., p-TsOH) for cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility vs. ethanol.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 6 hours) .
Case Study : Replacing ethyl cyanoacetate with malononitrile increased yield by 15% in analogous syntheses .
How is the compound’s pharmacokinetic profile predicted computationally?
Advanced Research Question
ADMET Predictions :
- Absorption : LogP values (<5) indicate moderate permeability.
- Metabolism : CYP450 enzyme interactions predicted via docking (e.g., CYP3A4 binding).
- Toxicity : Ames test predictions for mutagenicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
